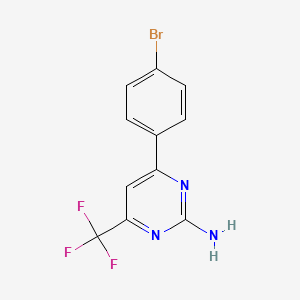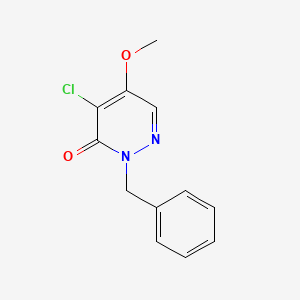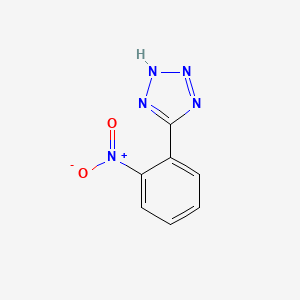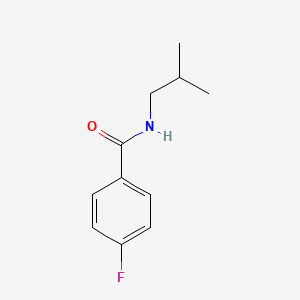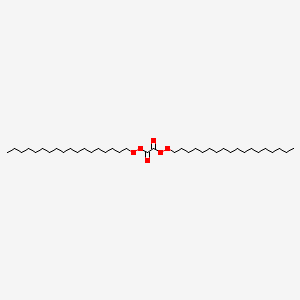
Dioctadecyl peroxydicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This solid peroxide is heat and contamination sensitive. It is mixed with stearyl alcohol to mitigate the explosion hazard in storage and transport.
Applications De Recherche Scientifique
Polymerization and Copolymerization Initiator Dioctadecyl peroxydicarbonate is used as a free-radical initiator in the polymerization of various compounds. For example, it is effective in initiating the polymerization of vinyl chloroformate to produce high molecular weight polymers, as demonstrated in a study by Meunier et al. (1981) (Meunier, Hémery, Senet, & Boileau, 1981). Similarly, Peroxodisulfate, a peroxocarbonate compound, has been studied for its effectiveness in the electrosynthesis of refractory compounds, highlighting its potential as a powerful oxidant (Serrano, 2021) (Serrano, 2021).
Thermal Decomposition and Kinetics The thermal decomposition of compounds similar to Dioctadecyl peroxydicarbonate, such as di-t-butyl peroxydicarbonate, has been studied to understand their decomposition kinetics and mechanisms. Komai and Matsuyama (1985) found that the decomposition of di-t-butyl peroxydicarbonate follows first-order kinetics, providing insights into the behavior of peroxydicarbonates under thermal stress (Komai & Matsuyama, 1985).
Stabilization in Industrial Applications Peroxydicarbonates, including compounds similar to Dioctadecyl peroxydicarbonate, are used as initiators in industries like PVC production. However, due to their thermal reactivity, they require stabilizers for safe handling and storage. Frenkel and Pettijohn (1999) discussed additives that increase the stability of these initiators, emphasizing their importance in industrial safety and efficiency (Frenkel & Pettijohn, 1999).
Applications in Medical Research In the field of medical research, certain derivatives of carbocyanine dyes, which could be structurally related to peroxydicarbonates, have been used for blood vessel visualization in experimental animals. This was demonstrated in a study by Li et al. (2008), where the dye was used for direct labeling and visualization of blood vessels, offering a rapid and reliable method for vascular studies (Li, Song, Zhao, Gaidosh, Laties, & Wen, 2008).
Propriétés
Numéro CAS |
52326-66-6 |
|---|---|
Nom du produit |
Dioctadecyl peroxydicarbonate |
Formule moléculaire |
C38H74O6 |
Poids moléculaire |
627 g/mol |
Nom IUPAC |
dioctadecyl ethanediperoxoate |
InChI |
InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-43-37(39)38(40)44-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clé InChI |
KPTUAUSJTKZRRF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCCCCCCCCCC |
Autres numéros CAS |
52326-66-6 |
Description physique |
This solid peroxide is heat and contamination sensitive. It is mixed with stearyl alcohol to mitigate the explosion hazard in storage and transport. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



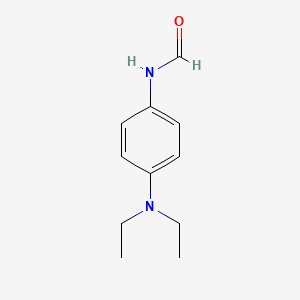
![2-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B1605290.png)
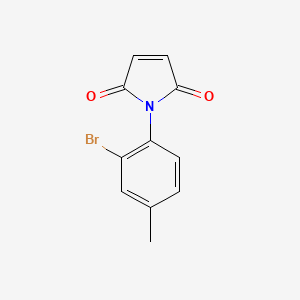
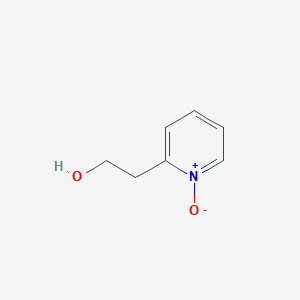
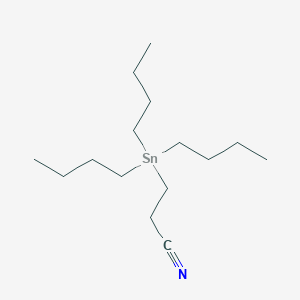
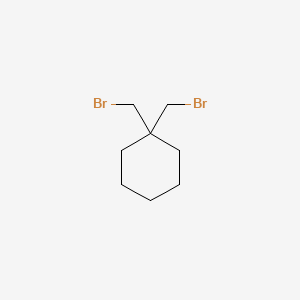
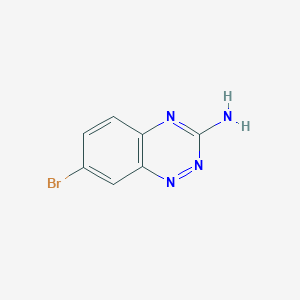
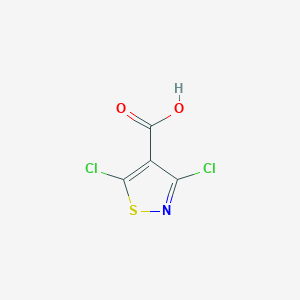
![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1605299.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1605302.png)
